molecular formula C12H20Cl2N2O B12478934 2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride

2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride

Cat. No.: B12478934
M. Wt: 279.20 g/mol
InChI Key: QSFUBJLGJUMNRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride involves several steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and other biomolecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride can be compared with other similar compounds, such as:

    2-Methyl-5-(3-piperidinylmethoxy)pyridine: This compound has a similar structure but differs in the position of the piperidine ring.

    2-Methyl-5-(4-piperidinylmethoxy)pyridine monohydrochloride: This compound has one less chloride ion compared to the dihydrochloride form.

    2-Methyl-5-(4-piperidinylmethoxy)pyridine free base: This compound does not contain any chloride ions.

The uniqueness of this compound lies in its specific structure and the presence of two chloride ions, which can influence its solubility and reactivity.

Properties

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.20 g/mol

IUPAC Name

2-methyl-5-(piperidin-4-ylmethoxy)pyridine;dihydrochloride

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-2-3-12(8-14-10)15-9-11-4-6-13-7-5-11;;/h2-3,8,11,13H,4-7,9H2,1H3;2*1H

InChI Key

QSFUBJLGJUMNRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OCC2CCNCC2.Cl.Cl

Origin of Product

United States

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